Cas no 384802-71-5 (ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate)

ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- ethyl 5-ethoxy-2-(4-methoxyphenyl)benzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 5-ethoxy-2-(4-methoxyphenyl)-, ethyl ester
- HMS1614F04
- Oprea1_122866
- 384802-71-5
- SR-01000505403
- F1190-0328
- SR-01000505403-1
- AKOS001670946
-
- インチ: 1S/C20H20O5/c1-4-23-15-10-11-17-16(12-15)18(20(21)24-5-2)19(25-17)13-6-8-14(22-3)9-7-13/h6-12H,4-5H2,1-3H3
- InChIKey: FQAMGNUHPOYFIF-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(OCC)C=C2C(C(OCC)=O)=C1C1=CC=C(OC)C=C1
計算された属性
- 精确分子量: 340.13107373g/mol
- 同位素质量: 340.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 7
- 複雑さ: 432
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.9Ų
- XLogP3: 4.5
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Predicted)
- Boiling Point: 490.9±45.0 °C(Predicted)
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1190-0328-2mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-30mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-75mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-25mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-10μmol |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-5μmol |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-5mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-15mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-50mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1190-0328-4mg |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
384802-71-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS: 384802-71-5)
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS: 384802-71-5) is a synthetic benzofuran derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this molecule, particularly the presence of the benzofuran core and the ethoxy and methoxy substituents, make it a promising candidate for further pharmacological investigations.
Recent studies have focused on elucidating the synthesis, characterization, and biological evaluation of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) reported an optimized synthetic route for this compound, highlighting its high yield and purity. The researchers employed a multi-step reaction sequence involving the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and functionalization to yield the target molecule. The structural confirmation was achieved using advanced spectroscopic techniques, including NMR and mass spectrometry.
In terms of biological activity, preliminary in vitro studies have demonstrated that ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate exhibits moderate inhibitory effects against certain cancer cell lines, particularly those associated with breast and lung cancers. The compound's mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. However, further mechanistic studies are required to fully understand its pharmacological profile.
Another area of interest is the compound's potential as an anti-inflammatory agent. A recent study in the European Journal of Pharmacology (2024) investigated the effects of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases. The study also highlighted the compound's low cytotoxicity, which is a promising feature for further drug development.
Despite these encouraging findings, several challenges remain. The pharmacokinetic properties of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, such as its bioavailability and metabolic stability, have yet to be thoroughly investigated. Additionally, more extensive in vivo studies are needed to validate its efficacy and safety in animal models. Future research directions may include structural modifications to enhance its biological activity and the exploration of its potential synergistic effects with existing therapeutic agents.
In conclusion, ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS: 384802-71-5) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with its relatively simple synthetic route, make it an attractive candidate for further research. Continued efforts in this area could lead to the discovery of new drugs for treating cancer, inflammation, and other diseases.
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